molecular formula C19H19F2NO B1324830 2,4-Difluoro-4'-piperidinomethyl benzophenone CAS No. 898775-63-8

2,4-Difluoro-4'-piperidinomethyl benzophenone

Cat. No. B1324830
M. Wt: 315.4 g/mol
InChI Key: XPPOLCGHRJYWDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the Friedel-Crafts reaction, ketalization, and subsequent reactions with piperidine derivatives. For example, the synthesis of a neuroleptic agent involved the preparation of a difluorophenyl ketone, followed by ring-opening, ketalization, condensation with piperidine, and further functionalization steps . Another paper describes the Suzuki-Miyaura cross-coupling reactions to synthesize functionalized benzophenones, demonstrating the versatility of these reactions in obtaining variously substituted benzophenones . These methods could potentially be adapted for the synthesis of 2,4-Difluoro-4'-piperidinomethyl benzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using crystallography, as in the case of a side product in benzothiazinone synthesis . This type of analysis is crucial for confirming the structure of synthesized compounds and understanding their three-dimensional conformation, which is important for their biological activity.

Chemical Reactions Analysis

The papers discuss various chemical reactions that are relevant to the synthesis of benzophenone derivatives. These include the use of trifluoromethylsulfonyloxy pyridine for ketone synthesis from carboxylic acids and aromatic hydrocarbons , and selective ortho-amination reactions for the synthesis of amino-fluorobutyrophenone derivatives . These reactions are important for introducing different functional groups into the benzophenone core and can be used to tailor the physical and chemical properties of the final compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-Difluoro-4'-piperidinomethyl benzophenone are not directly discussed, the synthesis and reactions of similar compounds suggest that these properties can be finely tuned. The introduction of fluorine atoms and piperidine moieties can significantly affect the lipophilicity, stability, and reactivity of the benzophenone derivatives, which in turn can influence their pharmacological properties.

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Karthik et al. (2021) investigated the synthesis of a compound related to 2,4-Difluoro-4'-piperidinomethyl benzophenone. They used spectroscopic techniques and X-ray diffraction studies for characterization, revealing that the piperidine ring adopts a chair conformation. They also used density functional theory calculations to optimize the structural coordinates (Karthik et al., 2021).

Novel Photosensitizers

  • Acosta et al. (1996) synthesized novel additives by substituting benzophenone with different groups, including 2,4-Difluoro-4'-piperidinomethyl benzophenone derivatives. These additives were used in polyethylene to monitor thermal and photo-oxidation, suggesting applications in material degradation control (Acosta et al., 1996).

Neuroleptic Labeling

  • Nakatsuka et al. (1979) described the synthesis of a neuroleptic agent related to 2,4-Difluoro-4'-piperidinomethyl benzophenone, labeled with carbon-14 for metabolic studies. This highlights its potential use in biochemical and pharmacological research (Nakatsuka et al., 1979).

Magnetic Material Research

  • A 2009 study by Hu et al. discussed the use of a benzophenone derivative as a magnetic separator in creating laminar inorganic-organic hybrid materials. This material exhibited single-chain magnet behavior, indicating potential applications in magnetic material research (Hu et al., 2009).

Antibacterial and Antifungal Applications

  • Mallesha and Mohana (2014) synthesized derivatives of 2,4-Difluoro-4'-piperidinomethyl benzophenone and evaluated their antibacterial and antifungal activities. Some compounds showed significant antimicrobial activity against various bacterial and fungal strains, suggesting potential in antimicrobial applications (Mallesha & Mohana, 2014).

Polymer Research

  • Kharas et al. (2000) explored the synthesis of novel copolymers involving derivatives of 2,4-Difluoro-4'-piperidinomethyl benzophenone. These copolymers exhibited high glass transition temperatures and decreased chain mobility, making them significant for advanced polymer applications (Kharas et al., 2000).

Electrochemical Applications

  • A study by Isse et al. (2002) investigated the electrochemical reduction and carboxylation of halobenzophenones, including derivatives of 2,4-Difluoro-4'-piperidinomethyl benzophenone. This research offers insights into potential electrochemical applications (Isse et al., 2002).

properties

IUPAC Name

(2,4-difluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPOLCGHRJYWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642715
Record name (2,4-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-4'-piperidinomethyl benzophenone

CAS RN

898775-63-8
Record name (2,4-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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